Product packaging for Cyclosporin AM 9-d6(Cat. No.:)

Cyclosporin AM 9-d6

Cat. No.: B1160638
M. Wt: 1224.65
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Cyclosporin (B1163) A in Molecular Immunopharmacology Research

Cyclosporin A (CsA), a cyclic peptide composed of 11 amino acids, is a potent immunosuppressive agent that has revolutionized the field of organ transplantation and the treatment of autoimmune diseases. ox.ac.uktaylorandfrancis.comnih.govdovepress.com Isolated from the fungus Tolypocladium inflatum, its primary mechanism of action involves the inhibition of T-cell activation. dovepress.comebi.ac.ukwikipedia.org

In the realm of molecular immunopharmacology, CsA serves as a critical tool for dissecting the signaling pathways that govern immune responses. Its principal target is calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. frontiersin.orgmdpi.comresearchgate.net By binding to an intracellular protein called cyclophilin, CsA forms a complex that inhibits calcineurin's phosphatase activity. wikipedia.orgmdpi.comresearchgate.net This inhibition prevents the dephosphorylation and subsequent nuclear translocation of the nuclear factor of activated T-cells (NFAT), a key transcription factor. frontiersin.orgresearchgate.netnih.gov The ultimate result is the suppression of the transcription of crucial cytokine genes, including interleukin-2 (B1167480) (IL-2), which is vital for T-cell proliferation and activation. ox.ac.uktaylorandfrancis.comresearchgate.net

The specificity of CsA's action has made it an invaluable probe for studying T-cell-mediated immunity. ox.ac.uk Research using CsA has been instrumental in understanding the molecular intricacies of T-cell receptor signaling, cytokine production, and the regulation of immune tolerance. ox.ac.ukresearchgate.net Furthermore, investigations into CsA's effects extend to its influence on various cell types and its potential applications in areas beyond immunosuppression, such as antiviral and anti-cancer therapies. mdpi.comacs.org

Rationale for Stable Isotope Labeling in Biological and Chemical Research

Stable isotope labeling is a powerful technique used to trace the path of molecules through chemical reactions and biological systems. wikipedia.org It involves the replacement of one or more atoms in a molecule with their stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). wikipedia.org This "labeling" creates a molecule that is chemically identical to its unlabeled counterpart but has a slightly higher mass. washington.edu This mass difference is the key to its utility and can be detected by analytical instruments like mass spectrometers. wikipedia.orgwikipedia.org

The primary rationale for using stable isotope-labeled compounds, particularly deuterated ones, in research is their application as internal standards in quantitative analysis. clearsynth.commonadlabtech.compubcompare.ai An internal standard is a known amount of a substance added to a sample to aid in the accurate quantification of a target analyte. monadlabtech.comwikipedia.org By using a deuterated version of the analyte as the internal standard, researchers can correct for variations that may occur during sample preparation, injection into the analytical instrument, and the ionization process in the mass spectrometer. clearsynth.commonadlabtech.com Since the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during these processes, ensuring a more accurate and precise measurement of the analyte's concentration. washington.eduscioninstruments.com

This technique, often referred to as isotope dilution mass spectrometry, is considered a gold standard for quantitative analysis due to its high accuracy and precision. clearsynth.comscioninstruments.com It helps to minimize matrix effects, which are interferences from other components in a complex sample, and compensates for fluctuations in instrument response. clearsynth.commonadlabtech.com Stable isotope labeling is widely employed in various fields, including proteomics, metabolomics, pharmaceutical research, and environmental analysis. wikipedia.orgclearsynth.comnih.gov

Significance of Cyclosporin AM 9-d6 as a Research Probe and Internal Standard

Cyclosporin AM 9 is one of the primary metabolites of Cyclosporin A. nih.govnih.gov this compound is a deuterated form of this metabolite, meaning it has been labeled with six deuterium atoms. cymitquimica.com This specific modification makes it an invaluable tool in modern analytical chemistry, particularly in the context of therapeutic drug monitoring and pharmacokinetic studies of Cyclosporin A. clearsynth.comclearsynth.com

The primary significance of this compound lies in its use as an internal standard for the quantification of Cyclosporin A and its metabolites in biological samples, such as blood, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). clearsynth.commmchs.orgsynnovis.co.uksemanticscholar.org The co-elution and similar ionization efficiency of the deuterated standard with the non-deuterated analyte allow for highly accurate and precise measurements. washington.eduscioninstruments.com This is crucial for maintaining the narrow therapeutic range of Cyclosporin A, where sub-therapeutic levels can lead to organ rejection and elevated levels can cause toxicity. mmchs.orgsynnovis.co.uk

By enabling the simultaneous and accurate quantification of both the parent drug and its metabolites, this compound facilitates a more comprehensive understanding of an individual's drug metabolism profile. nih.gov This detailed pharmacokinetic information is essential for personalized medicine, allowing for dose adjustments to optimize therapeutic efficacy while minimizing adverse effects. semanticscholar.org The use of this compound and other deuterated analogs represents a significant advancement in the analytical methods supporting the clinical use and ongoing research of Cyclosporin A. clearsynth.comclearsynth.com

Chemical Compound Information

Compound Name
Cyclosporin A
Cyclosporin AM 9
This compound
Cyclosporin D
Interleukin-2
Deuterium
Carbon-13
Nitrogen-15

Chemical Properties of this compound

PropertyValue
Molecular Formula C62D6H105N11O13 cymitquimica.com
Molecular Weight 1224.648 g/mol cymitquimica.com
Form Neat cymitquimica.com
CAS Number (Unlabeled) 89270-25-7 clearsynth.com

Properties

Molecular Formula

C₆₂H₁₀₅D₆N₁₁O₁₃

Molecular Weight

1224.65

Synonyms

3-(4-Hydroxy-N-methyl-L-leucine)cyclosporin A-d6;  _x000B_1,4,7,10,13,16,19,22,25,28,31-Undecaazacyclotritriacontane Cyclic Peptide Deriv.-d6;  5: PN: US6686454 SEQID-d6: 5 Claimed Protein-d6;  AM 9-d6;  AM 9 (Peptide)-d6;  Cyclosporin A Metabolite 1-d6;  Cyclos

Origin of Product

United States

Advanced Spectroscopic and Chromatographic Methods for Characterization and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Cyclosporins

NMR spectroscopy is a powerful tool for investigating the three-dimensional structure and dynamics of molecules in solution. The use of deuterated cyclosporins and solvents enhances the quality of NMR data, enabling detailed structural and conformational analysis.

The conformation of Cyclosporin (B1163) A has been extensively studied in various environments using NMR spectroscopy. nih.gov In deuterated solvents such as chloroform (B151607) (CDCl₃), Cyclosporin A adopts a specific conformation. nih.gov However, the addition of ions like LiCl or the use of polar deuterated solvents such as DMSO or water can induce conformational changes in both the backbone and the side chains. nih.gov One- and two-dimensional NMR techniques are employed to reveal similarities and differences in the spatial structures of various cyclosporin variants. mdpi.com

The complex ¹H NMR spectrum of cyclosporin often exhibits extensive multiplet overlap in several regions, making unambiguous assignment challenging with conventional methods. researchgate.net For instance, the signals for alanine-7α, D-alanine-8α, and valine-5α can overlap significantly. researchgate.net Advanced NMR techniques are required to resolve these signals and accurately determine through-space interactions. researchgate.net The use of uniformly ¹³C- and ¹⁵N-labeled Cyclosporin A, in conjunction with heteronuclear spectral editing techniques, allows for sequence-specific assignments of proton resonances. semanticscholar.org This detailed assignment is crucial for determining the three-dimensional structure of cyclosporin in different states, such as when it is bound to its receptor protein, cyclophilin. semanticscholar.orgethz.ch The structure of Cyclosporin A bound to cyclophilin is notably different from its conformation in single crystals or chloroform solution, featuring all-trans peptide bonds and no intramolecular hydrogen bonds. semanticscholar.orgethz.ch

TechniqueApplicationKey Findings
¹H, ¹³C, ¹⁵N NMRStructural elucidation and conformational analysis in deuterated solvents.Cyclosporin A conformation is sensitive to the solvent environment; polar solvents induce changes in the backbone and side chains. nih.gov Isotopic labeling (¹³C, ¹⁵N) enables detailed assignment of resonances for 3D structure determination. semanticscholar.org
Table 1: NMR Spectroscopy for Structural Analysis of Deuterated Cyclosporins.

To precisely study the conformation of Cyclosporin A when bound to its target, cyclophilin, researchers have utilized fully deuterated cyclophilin. nih.gov This approach simplifies the ¹H NMR spectrum, as signals from the protein are absent, allowing for the unambiguous assignment of the bound drug's proton resonances using standard two-dimensional NMR experiments. nih.gov

These studies have revealed that Cyclosporin A bound to cyclophilin exists in an all-trans conformation, which is a significant departure from the cis peptide bond present in its unbound state in organic solvents. nih.gov Furthermore, by observing Nuclear Overhauser Effects (NOEs) between Cyclosporin A and cyclophilin, the specific portions of the drug that interact with the protein have been identified. nih.gov These interacting residues are largely the same ones that are critical for cyclophilin binding and the immunosuppressive activity of Cyclosporin A. nih.gov Similar NMR studies comparing the binding of uniformly ¹³C-labeled Cyclosporin A to human cyclophilin A and cyclophilin B have shown that despite differences in the protein sequences, the bound conformation of Cyclosporin A is nearly identical in both complexes. nih.gov

Cyclosporin A can exist in multiple conformations that are in exchange with each other. In apolar solvents, it is stabilized by intramolecular hydrogen bonds, but less populated conformations also exist. researchgate.net The presence of these minor forms is evident in ¹H NMR spectra. researchgate.net Dynamic NMR studies can be used to investigate the kinetics of exchange between the major and minor conformers. researchgate.net Computer simulations of the molecular dynamics of Cyclosporin A have confirmed the stability of different conformations and have been used to model the transition pathway between the unbound and bound forms. nih.gov This transition involves a significant conformational change, including the isomerization of a peptide bond from cis to trans. nih.gov

Chromatographic Techniques Coupled with Isotopic Detection

The coupling of liquid chromatography (LC) with mass spectrometry, particularly tandem mass spectrometry (MS/MS), is the gold standard for the quantitative analysis of immunosuppressants. researchgate.net This technique combines the separation power of LC with the specificity and sensitivity of MS detection. When using a deuterated internal standard like Cyclosporin A-d6, this combination allows for the application of the highly accurate isotope dilution method. nih.govbohrium.com

The chromatographic system, often utilizing Ultra-High-Performance Liquid Chromatography (UPLC), separates Cyclosporin A and Cyclosporin A-d6 from other endogenous components in the sample matrix, such as blood or plasma. researchgate.net This separation is crucial to minimize matrix effects and prevent interference from other compounds, including the various non-deuterated metabolites of Cyclosporin A, which could potentially interfere with accurate quantification. nih.gov Following separation, the column effluent is introduced into the mass spectrometer, which is set to detect specific mass-to-charge (m/z) transitions for both the analyte (Cyclosporin A) and the deuterated internal standard (Cyclosporin A-d6).

Co-elution Principles in Quantitative Analysis using Deuterated Analogs

The fundamental principle underpinning the use of stable isotope-labeled internal standards, such as Cyclosporin A-d6, is co-elution. researchgate.net Ideally, the deuterated standard is chemically identical to the analyte, with the only significant difference being its mass. This chemical similarity ensures that the deuterated standard and the non-deuterated analyte exhibit virtually identical behavior throughout the analytical process, including extraction, chromatography, and ionization. researchgate.net

During liquid chromatography, both the analyte and the internal standard should have the same retention time, meaning they elute from the chromatographic column simultaneously. This co-elution is critical because it ensures that both compounds are subjected to the exact same conditions at the same time, particularly during their entry into the mass spectrometer's ion source. Any fluctuation in the instrument's response or any matrix-induced ion suppression or enhancement will affect both the analyte and the internal standard to the same degree.

Because a known amount of the deuterated internal standard is added to the sample at the beginning of the workflow, the ratio of the mass spectrometer's response of the analyte to the internal standard can be used to calculate the concentration of the analyte. This ratio corrects for any loss of sample during preparation and for variations in instrument performance, leading to highly precise and accurate quantification. The stability of the deuterium (B1214612) labels is also crucial; they must not undergo back-exchange with protons during sample preparation or analysis to ensure the integrity of the standard. researchgate.net

The following table illustrates the ideal chromatographic properties for the quantitative analysis of Cyclosporin A using Cyclosporin A-d6 as an internal standard.

CompoundRetention Time (minutes)Mass Transition (m/z)
Cyclosporin A2.15e.g., 1202.8 -> 1185.8
Cyclosporin A-d6 (Internal Standard)2.15e.g., 1208.8 -> 1191.8

Molecular and Cellular Research on Cyclosporin a Mechanisms Utilizing Deuterated Probes

Elucidation of Protein-Ligand Interactions and Binding Dynamics

The immunosuppressive activity of Cyclosporin (B1163) A is initiated by the formation of a composite surface that binds to and inhibits the protein phosphatase calcineurin. This process is mediated by its initial binding to a highly conserved family of intracellular proteins known as cyclophilins. The use of deuterated probes, particularly in conjunction with advanced analytical techniques, has been instrumental in dissecting the intricate molecular interactions that govern these events.

Studies on Cyclophilin A and Calcineurin Interaction Mechanisms

The primary intracellular receptor for Cyclosporin A is Cyclophilin A (CypA). The binding of Cyclosporin A to CypA creates a drug-immunophilin complex. This complex then interacts with calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. This ternary complex formation of CypA-Cyclosporin A-calcineurin effectively inhibits calcineurin's phosphatase activity. The inhibition of calcineurin is a critical step in T-cell activation, and by blocking this, Cyclosporin A exerts its immunosuppressive effects.

Chemical cross-linking studies have revealed that in the presence of Cyclosporin A, cyclophilin is extensively cross-linked to the B subunit of calcineurin, although the catalytic A subunit is also required for the binding of the CypA-Cyclosporin A complex. The kinetics of this association show a saturable reaction with a dissociation constant (Kd) of less than 70 nM, indicating a high-affinity interaction. This interaction is dependent on Ca2+/calmodulin with the intact calcineurin.

It is noteworthy that while Cyclosporin A and another immunosuppressant, FK506, bind to different immunophilins (cyclophilin and FKBP respectively), their drug-immunophilin complexes both target and inhibit calcineurin, suggesting a convergent mechanism of action.

Conformational Changes Induced by Ligand Binding (using NMR, MD simulations)

The conformation of Cyclosporin A is highly dependent on its environment. In nonpolar solvents, it adopts a conformation characterized by intramolecular hydrogen bonds, forming a β-pleated sheet and a type-II' β-turn, with one cis peptide bond between MeLeu9 and MeLeu10. However, when bound to its target protein, Cyclophilin A, in an aqueous environment, Cyclosporin A undergoes a significant conformational change.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool in elucidating these conformational changes. To simplify the complex NMR spectra that arise from a protein-ligand complex, researchers have employed fully deuterated cyclophilin. In this approach, the cyclophilin is expressed in bacteria grown in a deuterated medium, resulting in a protein where most protons are replaced by deuterium (B1214612). When the non-deuterated Cyclosporin A binds to the deuterated cyclophilin, the resulting NMR spectrum is dominated by the signals from the bound ligand, allowing for a detailed structural analysis.

These studies have shown that Cyclosporin A bound to cyclophilin exists in an all-trans conformation, with no intramolecular hydrogen bonds. This bound conformation is crucial for its subsequent interaction with calcineurin. Molecular dynamics (MD) simulations have complemented these experimental findings, confirming the stability of the bound conformation and providing insights into the transition pathway from the free to the bound state. These simulations have shown that the transition involves a change in the cis-trans isomerization of a peptide bond and a rearrangement of the hydrophobic side chains.

TechniqueKey Findings on Cyclosporin A Conformation
NMR Spectroscopy (with deuterated Cyclophilin) The bound conformation of Cyclosporin A is all-trans, lacking intramolecular hydrogen bonds.
Molecular Dynamics (MD) Simulations Confirmed the stability of the bound conformation and elucidated the transition pathway from the free state.

Investigation of Intracellular Trafficking and Cellular Uptake in Research Models

The cellular uptake of Cyclosporin A is a complex process that appears to involve both specific and nonspecific mechanisms. Studies have indicated that the transport of Cyclosporin A in the blood is associated with plasma lipoproteins, with a significant portion carried by low-density lipoprotein (LDL) and high-density lipoprotein (HDL). This suggests that the cellular uptake of Cyclosporin A may occur, at least in part, through the LDL receptor pathway.

Analysis of Molecular Pathways Perturbed by Cyclosporin A (e.g., using Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) proteomics in renal cells)

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful quantitative proteomic technique used to investigate the global changes in protein expression in response to a specific stimulus, such as treatment with Cyclosporin A. In SILAC, cells are cultured in media containing either normal ("light") or heavy isotope-labeled ("heavy") essential amino acids (e.g., arginine and lysine). This leads to the incorporation of these amino acids into all newly synthesized proteins.

By comparing the proteomes of Cyclosporin A-treated cells grown in "heavy" media with untreated control cells grown in "light" media, researchers can identify and quantify changes in protein abundance. This approach has been applied to study the molecular mechanisms of Cyclosporin A-induced nephrotoxicity in human kidney (HEK-293) cells.

These studies have revealed that Cyclosporin A perturbs several key cellular pathways. A significant number of proteins involved in the endoplasmic reticulum (ER) stress response and protein folding, apoptosis, metabolism, and transport are upregulated following Cyclosporin A treatment. Conversely, proteins such as cyclophilin B and various nuclear and RNA-processing proteins have been found to be downregulated. These findings provide valuable insights into the molecular pathways affected by Cyclosporin A and can help in identifying potential biomarkers of its toxicity.

Perturbed Molecular PathwayDirection of ChangeExamples of Affected Proteins/Processes
ER-Stress/Protein Folding UpregulatedER-chaperones
Apoptosis UpregulatedApoptotic pathway proteins
Metabolism/Transport UpregulatedVarious metabolic and transport proteins
Nuclear & RNA-Processing DownregulatedNuclear and RNA-processing proteins
Cyclophilins DownregulatedCyclophilin B

Structure-Activity Relationship (SAR) Studies of Deuterated Cyclosporin Analogs

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. For Cyclosporin A, the molecule has two key functional domains: one that binds to cyclophilin and another that, once in the complex, interacts with calcineurin.

The development of deuterated Cyclosporin A analogs has opened new avenues for SAR studies. Deuterium is a stable, non-radioactive isotope of hydrogen. When a carbon-hydrogen (C-H) bond, which is a common site of metabolic modification, is replaced with a carbon-deuterium (C-D) bond, the bond becomes stronger. This "kinetic isotope effect" can slow down the rate of metabolic reactions, such as oxidation, that involve the cleavage of this bond.

A patent for deuterated Cyclosporin A analogs proposes that substitution of deuterium at key metabolic sites, such as the methyl groups on amino acids 1, 4, and 9, can lead to a slower rate of metabolism. This is expected to alter the pharmacokinetic profile of the drug, potentially leading to lower clearance rates and more sustained biological activity. By reducing the formation of demethylated metabolites, which can be less immunosuppressive and more toxic than the parent compound, these deuterated analogs could potentially offer an improved therapeutic window. The synthesis of α-C deuterated analogs of Cyclosporin A in N-methylated amino acid residues has been investigated, providing a basis for further exploration of these structure-activity relationships.

Research on Drug Transport Mechanisms (e.g., P-glycoprotein) using Deuterated Tracers in vitro

P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is an efflux pump that plays a significant role in multidrug resistance in cancer and in the disposition of many drugs, including Cyclosporin A. Research has shown that Cyclosporin A is both a substrate and an inhibitor of P-gp.

In vitro studies using cell lines that overexpress P-gp, such as LLC-GA5-COL300, have demonstrated the active transport of Cyclosporin A. These studies typically measure the transcellular transport of the drug from the basal to the apical side of a polarized cell monolayer. The transport of Cyclosporin A by P-gp is a saturable process, with a reported apparent Michaelis constant (Km) of 8.4 µM and a maximum flux (Vmax) of 2.4 nmol/mg protein/h in one study.

While the direct use of deuterated Cyclosporin A as a tracer in these functional transport assays is not explicitly detailed in the reviewed literature, deuterated analogs like Cyclosporin A-d4 are crucial as internal standards in the analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), used to quantify the concentration of Cyclosporin A in these experiments. The high accuracy and precision afforded by using a stable isotope-labeled internal standard are essential for obtaining reliable kinetic data on drug transport mechanisms. Furthermore, photoactivatable analogs of Cyclosporin A have been used to directly label P-gp and study the binding interaction, with competition assays showing that other P-gp substrates and inhibitors can prevent this labeling.

TransporterRole in Cyclosporin A DispositionKey Findings from In Vitro Studies
P-glycoprotein (P-gp) Efflux transporterCyclosporin A is a substrate and inhibitor of P-gp. P-gp actively transports Cyclosporin A out of cells.

Pre Clinical Pharmacokinetic and Metabolic Research in Animal Models Using Stable Isotopes

Application of Stable Isotope Tracers in In Vivo Pharmacokinetic Modeling in Animal Studies

The application of stable isotope tracers, such as deuterated Cyclosporin (B1163) A, in in vivo pharmacokinetic (PK) modeling in animal models like rats and dogs, has significantly advanced our understanding of drug disposition. nih.govnih.gov These non-radioactive labeled compounds allow for the simultaneous administration of the parent drug and its isotopically labeled counterpart, enabling precise determination of key PK parameters in a single experiment. nih.gov This "stable isotope-IV method" has been effectively used to analyze drug-drug interactions and clarify species-specific differences in pharmacokinetics. nih.govresearchgate.net

For instance, in studies investigating the interaction between atorvastatin (B1662188) and cyclosporine, deuterium-labeled atorvastatin (ATV-d5) was injected intravenously after oral administration of unlabeled atorvastatin with or without cyclosporine. nih.gov This allowed researchers to calculate the systemic clearance and oral bioavailability of atorvastatin for each animal individually. nih.gov The results revealed that co-administration of cyclosporine significantly increased the systemic exposure to atorvastatin in both rats and dogs. nih.gov Such quantitative analysis in both small and large animal models is invaluable for predicting the extent of drug-drug interactions in humans. nih.govresearchgate.net

The use of deuterated compounds in these studies helps to dissect the complex interplay between absorption and elimination, providing a clearer picture of how co-administered drugs can influence each other's pharmacokinetic profiles. nih.gov

Interactive Table: Key Pharmacokinetic Parameters Influenced by Cyclosporine Co-administration in Animal Models

ParameterAnimal ModelEffect of Cyclosporine Co-administrationFold Increase in Systemic Exposure (AUCpo)Reference
Systemic Exposure (AUCpo) of AtorvastatinRatsSignificantly enhanced9.8 nih.gov
Systemic Exposure (AUCpo) of AtorvastatinDogsSignificantly enhanced31 nih.gov
Absorbed Fraction of Atorvastatin (FaFg)RatsIncreased~3.0 nih.gov
Absorbed Fraction of Atorvastatin (FaFg)DogsIncreased~3.0 nih.gov
Intrinsic Hepatic Clearance of AtorvastatinDogsMarkedly decreasedReduced to 1/10 of control nih.gov

Elucidation of Metabolic Pathways and Metabolite Formation using Deuterated Cyclosporin A

Deuterated Cyclosporin A serves as a critical tool for elucidating the intricate metabolic pathways of this immunosuppressive drug. google.com The strategic placement of deuterium (B1214612) atoms at sites susceptible to metabolism allows researchers to trace the biotransformation of the parent compound and identify the resulting metabolites. google.com

Identification of Deuterated Metabolites and Metabolic Soft Spots

Cyclosporine is extensively metabolized in the body, primarily in the liver and small intestine, giving rise to numerous metabolites. google.comdrugbank.com The use of deuterated Cyclosporin A aids in the identification of these metabolites through techniques like mass spectrometry. google.comunimi.it By comparing the mass spectra of the metabolites of the deuterated and non-deuterated drug, researchers can pinpoint the sites of metabolic attack, often referred to as "metabolic soft spots." google.com

Role of Cytochrome P450 Enzymes in Deuterated Cyclosporin Metabolism in vitro and in in vivo animal models

The cytochrome P450 (CYP) enzyme system, particularly the CYP3A subfamily, plays a predominant role in the metabolism of Cyclosporin A. drugbank.comnih.gov In vitro studies using human liver microsomes and recombinant CYP enzymes, as well as in vivo animal models, have been instrumental in defining the specific contributions of these enzymes to the metabolism of deuterated Cyclosporin A. researchgate.netmdpi.complos.org

CYP3A4 is the major enzyme responsible for cyclosporine metabolism, with some contribution from CYP3A5. drugbank.com Studies investigating the metabolism of deuterated compounds have shown that the rate of metabolism can be influenced by the specific CYP isoform involved. plos.orgnih.gov The use of deuterated substrates allows for a detailed examination of the enzyme kinetics and the potential for metabolic switching, where the deuteration of one metabolic site may lead to increased metabolism at an alternative site. google.com This information is critical for predicting how genetic polymorphisms in CYP enzymes might affect the metabolism and clearance of Cyclosporin A in different individuals. cambridgemedchemconsulting.com

Research on Kinetic Deuterium Isotope Effects (KDIE) on Metabolic Clearance

The replacement of a hydrogen atom with a deuterium atom at a metabolic site can lead to a phenomenon known as the kinetic deuterium isotope effect (KDIE). google.comcambridgemedchemconsulting.com This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage is often the rate-limiting step in metabolic reactions catalyzed by enzymes like cytochrome P450s. google.comresearchgate.net

Research has shown that if deuterium is placed at a site involved in the drug's metabolism, and the breaking of the C-D bond is the rate-limiting step, a decrease in the rate of metabolism will be observed. google.com This can lead to reduced metabolic clearance of the drug. google.com For Cyclosporin A, deuteration at key metabolic sites has been explored to potentially reduce its clearance and improve its pharmacokinetic profile. google.com However, the magnitude of the KDIE can be complex and depends on the specific chemotype of the drug and the particular CYP isoform involved. plos.orgnih.gov The successful application of a deuteration strategy to enhance pharmacokinetic properties requires a thorough understanding of the metabolic mechanisms at play. nih.gov

Drug-Drug Interaction Studies at a Molecular and Pre-clinical Level Using Deuterated Compounds

Deuterated compounds are invaluable tools in pre-clinical studies designed to investigate drug-drug interactions (DDIs) at a molecular level. researchgate.net Cyclosporine is a known inhibitor of several drug-metabolizing enzymes and transporters, including CYP3A4 and P-glycoprotein (P-gp). nih.govmdpi.com This means it can significantly alter the pharmacokinetics of co-administered drugs that are substrates of these proteins. mdpi.com

By using deuterated analogs of victim drugs in conjunction with Cyclosporin A in animal models, researchers can precisely quantify the impact of Cyclosporin A on their metabolism and transport. nih.govresearchgate.net For example, studies have shown that Cyclosporin A can inhibit the intestinal metabolism and efflux transport of other drugs, leading to increased absorption and systemic exposure. nih.govresearchgate.net These pre-clinical DDI studies provide crucial information that helps to anticipate and manage potential interactions in a clinical setting, contributing to the safer and more effective use of medications. researchgate.neteuropa.eu

Advanced Computational and Biophysical Approaches

Molecular Dynamics Simulations for Conformational Ensembles and Flexibility

Molecular dynamics (MD) simulations have proven to be an invaluable tool for exploring the complex conformational landscape of Cyclosporin (B1163) A. nih.govacs.orguq.edu.au These simulations reveal that the molecule's flexibility is a critical determinant of its ability to permeate biological membranes. nih.govacs.orguq.edu.au Cyclosporin A exhibits a "chameleonic" behavior, adopting different conformations depending on the polarity of its environment. nih.govfigshare.comnih.govacs.orgscilit.com In aqueous media, it exposes its polar groups in an "open" conformation, while in the nonpolar environment of a lipid bilayer, it shifts to a "closed" conformation with intramolecular hydrogen bonds. jst.go.jpacs.org

MD simulations have been conducted in various explicit solvents, including water, chloroform (B151607), and cyclohexane, to model these environmental effects. nih.govacs.orguq.edu.aunih.govfigshare.comnih.govresearchgate.net These computational studies are often validated against experimental data from NMR spectroscopy. nih.govacs.orguq.edu.au The simulations demonstrate that conformationally constrained analogs of Cyclosporin A show limited movement through lipid bilayers, underscoring the importance of flexibility for its biological activity. nih.govacs.org The development of accurate force fields for the unnatural amino acids present in Cyclosporin A is crucial for the reliability of these simulations. jst.go.jp

The introduction of deuterium (B1214612), as in Cyclosporin AM 9-d6, can subtly alter the molecule's conformational dynamics. While not extensively detailed in the provided results, deuteration at the N-methyl groups could influence the cis-trans isomerization of the N-methylated peptide bonds, a key aspect of Cyclosporin A's conformational flexibility. nih.gov

In Silico Prediction of Metabolic Stability and Deuteration Sites

Computational, or in silico, methods are increasingly used to predict the metabolic stability of drug candidates and to identify potential sites for deuteration to improve pharmacokinetic properties. For Cyclosporin A, which is extensively metabolized in the liver, small intestine, and kidney into over 30 metabolites, understanding its metabolic fate is crucial. google.com The primary metabolic reactions are hydroxylation and N-demethylation, catalyzed by cytochrome P450 enzymes. google.com

Deuteration at metabolically active sites can slow down these enzymatic reactions due to the kinetic isotope effect. google.compharmafocusasia.com This can lead to reduced clearance and a longer biological half-life. google.com For Cyclosporin A, strategic deuteration at amino acids 1, 4, and 9 has been proposed to enhance its metabolic stability. google.com The replacement of hydrogen with deuterium at these "metabolic soft spots" can decrease the rate of oxidative metabolism. pharmafocusasia.comresearchgate.netmdpi.com For instance, deuteration at the C-9 position has been shown to reduce oxidative demethylation.

Predictive models can help identify these metabolic "hot spots" on the Cyclosporin A molecule, guiding the synthesis of deuterated analogs like this compound with potentially improved therapeutic profiles. pharmafocusasia.com

X-ray Crystallography of Cyclosporin A-Protein Complexes

X-ray crystallography has provided detailed atomic-level views of Cyclosporin A in complex with its protein targets, primarily cyclophilins (Cyp). nih.govpnas.orgpnas.orgpnas.orgresearchgate.netiucr.org These crystal structures reveal the precise interactions between the drug and the protein's binding pocket. nih.govpnas.orgpnas.org

The structure of the Cyclosporin A-Cyclophilin A (CypA) complex has been determined at high resolution, showing that the drug binds in a cavity on the protein surface. nih.govresearchgate.net The conformation of Cyclosporin A when bound to cyclophilin is significantly different from its conformation in solution or in the solid state, with all peptide bonds in the trans configuration and no intramolecular hydrogen bonds. acs.org The interactions are predominantly hydrophobic, involving residues 3-9 of Cyclosporin A. pnas.org

Crystal structures of Cyclosporin A complexed with other cyclophilins, such as CypB and PPIL1, have also been elucidated, providing insights into the specificity of these interactions. pnas.orgpnas.orgplos.orgrcsb.org Furthermore, the crystal structure of the ternary complex of Cyclosporin A, Cyclophilin A, and calcineurin, the ultimate target of the immunosuppressive action, has been solved. pnas.org This structure explains how the drug-protein complex inhibits the phosphatase activity of calcineurin. pnas.org

While crystal structures of deuterated Cyclosporin A are not explicitly detailed, the high-resolution structures of the non-deuterated compound provide a precise framework for understanding how the subtle changes introduced by deuterium might affect protein binding.

Complex Resolution (Å) Key Findings
Cyclophilin A-Cyclosporin A2.1Monomeric complex, detailed solvent structure, conserved interactions. nih.gov
Cyclophilin B-Cyclosporin A analog1.85Similar binding pocket to CypA, conserved water-mediated contacts. pnas.orgpnas.org
Calcineurin-Cyclophilin A-Cyclosporin A3.1Composite interface for interaction, hydrophobic interface with buried hydrogen bonds. pnas.org
PPIL1-Cyclosporin A1.15High-resolution structure, suggests a binding mode for the SKIP protein. plos.orgrcsb.org

Other Biophysical Techniques for Studying Deuterated Cyclosporin A

A variety of other biophysical techniques are employed to study the structure, dynamics, and interactions of Cyclosporin A and its deuterated analogs.

Cryo-Electron Microscopy (Cryo-EM): This technique is emerging as a powerful tool for studying the structure of large protein complexes and for visualizing processes like self-assembly. rsc.orgthermofisher.com Cryo-EM has been used to observe the self-assembly of Cyclosporin A nanoparticles and to study its interaction with transporters like OATP1B1. rsc.orgnih.govbiorxiv.orgnih.gov It offers the potential to study the structure of Cyclosporin A complexes that are difficult to crystallize. thermofisher.com

Circular Dichroism (CD): CD spectroscopy is used to study the secondary structure of peptides and proteins. For Cyclosporin A, far-UV CD can monitor the peptide backbone conformation and ensure that its structure remains stable in different formulations. mdpi.comresearchgate.netsemanticscholar.org This is important for verifying that the manufacturing process of a drug delivery system does not alter the active conformation of the drug. mdpi.comsemanticscholar.org

Fluorescence Spectroscopy: The intrinsic fluorescence of tryptophan residues in proteins like cyclophilin can be used to study the binding kinetics and affinity of Cyclosporin A. iucr.orgplos.org The binding of Cyclosporin A to cyclophilin causes a change in the fluorescence signal, which can be monitored over time. plos.org Fluorescently labeled Cyclosporin A derivatives can also be used to study its localization within cells and its interaction with cellular membranes. core.ac.ukacs.org

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of molecules and is particularly useful for studying hydrogen bonding. acs.orgresearchgate.netnih.gov In Cyclosporin A, the amide I (C=O stretching) and NH stretching regions of the IR spectrum are sensitive to the presence of intramolecular hydrogen bonds, which characterize its "closed" conformation in nonpolar solvents. acs.orgacs.orgacs.org

Vibrational Circular Dichroism (VCD): VCD combines the conformational sensitivity of CD with the structural detail of IR spectroscopy. nih.govacs.orgnih.govkpfu.rudntb.gov.uaanr.fr It is highly sensitive to the chiral arrangement of the peptide bonds and can distinguish between different solution conformations of Cyclosporin A. nih.gov VCD studies, in conjunction with theoretical calculations, have provided evidence that the crystal structure conformation of Cyclosporin A is dominant in nonpolar solutions like chloroform. nih.govacs.orgnih.gov

Future Directions and Emerging Research Methodologies

Development of Novel Deuterated Cyclosporin (B1163) Analogs for Research Tools

The synthesis of novel, selectively deuterated cyclosporin analogs is a burgeoning field with significant potential for creating advanced research tools. google.com Deuteration, the substitution of hydrogen with its heavier isotope deuterium (B1214612), can alter the physicochemical and pharmacokinetic properties of molecules. google.com This strategic modification can enhance the efficacy and modify the metabolic pathways of cyclosporin analogs, making them invaluable for research. google.com

One key application of deuterated cyclosporin analogs is in metabolic stability studies. By replacing hydrogen atoms at known sites of metabolism with deuterium, researchers can slow down the metabolic process. nih.gov This "kinetic isotope effect" allows for a more detailed investigation of the metabolic fate of the drug and the identification of active metabolites. nih.govnih.gov For instance, deuteration of the methoxy (B1213986) substituents in certain ligands has been shown to increase their metabolic half-life, thereby improving their bioavailability for research purposes. nih.gov

Furthermore, novel cyclosporin A analogs are being synthesized using techniques like olefin metathesis to create potential "soft drugs" with unique activity profiles for research applications. tandfonline.com The development of deuterated versions of these new analogs, such as ISA247 (voclosporin), further expands the toolkit for researchers. researchgate.net These deuterated compounds serve as powerful tools to investigate drug-protein interactions, receptor binding, and the mechanisms of immunosuppression with greater precision. google.comnih.gov

Key Research Applications for Novel Deuterated Cyclosporin Analogs:

Research AreaApplication of Deuterated AnalogPotential Insights
Metabolism Studies Slowing down metabolic breakdownIdentification of metabolic pathways and active metabolites. nih.gov
Pharmacokinetics Improving bioavailability and half-lifeUnderstanding drug distribution and clearance mechanisms. nih.gov
Drug-Target Interaction Enhancing affinity for target proteinsElucidating the structural basis of drug efficacy. researchgate.net
Mechanism of Action Probing specific biological pathwaysDifferentiating between on-target and off-target effects. google.com

Integration of Multi-Omics Technologies with Stable Isotope Tracing (e.g., SILAC proteomics)

The integration of multi-omics technologies with stable isotope tracing represents a paradigm shift in understanding the systemic effects of compounds like cyclosporin. researchgate.net Techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) are at the forefront of this revolution in quantitative proteomics. sigmaaldrich.commedchemexpress.com SILAC involves growing cells in media containing "heavy" isotope-labeled amino acids (e.g., containing ¹³C or ¹⁵N). sigmaaldrich.com This results in the incorporation of these heavy amino acids into all newly synthesized proteins. nih.gov

When these labeled cells are treated with a compound like a deuterated cyclosporin analog, researchers can use mass spectrometry to compare the protein expression levels between treated and untreated cells with high accuracy. sigmaaldrich.comsigmaaldrich.com This allows for the identification of proteins and pathways that are specifically affected by the cyclosporin analog. While deuterium is used less commonly for labeling in SILAC due to potential chromatographic separation issues, its use in the drug molecule itself, combined with standard SILAC, provides a powerful combinatorial approach. sigmaaldrich.comsigmaaldrich.com

The application of multi-omics extends beyond proteomics to include metabolomics, transcriptomics, and genomics. researchgate.netresearchgate.net By combining these different "omics" layers, researchers can build a comprehensive picture of the cellular response to cyclosporin. For example, stable isotope tracing with labeled nutrients can be used to map metabolic fluxes within cells and tissues, revealing how cyclosporin might alter cellular metabolism. escholarship.orgmdpi.com This integrative approach is crucial for identifying novel therapeutic targets and understanding the complex, system-wide effects of immunomodulatory drugs. researchgate.net

Table of Multi-Omics Applications in Cyclosporin Research:

Omics Technology Research Question Example Application
Proteomics (SILAC) Which proteins are up- or down-regulated upon cyclosporin treatment? Identifying cyclosporin-responsive signaling pathways and potential biomarkers. sigmaaldrich.comsigmaaldrich.com
Metabolomics How does cyclosporin alter cellular metabolism? Tracing the fate of labeled glucose or amino acids to map metabolic pathway activity. escholarship.orgmdpi.com
Transcriptomics Which genes have their expression levels changed by cyclosporin? Understanding the genetic regulation behind the cellular response to cyclosporin.
Genomics Are there genetic variations that influence the response to cyclosporin? Identifying genetic markers for personalized medicine approaches.

Advancements in Automated Synthesis and High-Throughput Analysis of Isotope-Labeled Peptides

Recent advancements in laboratory automation have significantly accelerated the synthesis and analysis of isotope-labeled peptides, including those related to cyclosporin research. creative-peptides.comintavispeptides.com Automated peptide synthesizers now offer high-throughput capabilities, allowing for the rapid creation of large libraries of peptides with specific isotopic labels. creative-peptides.com This technology is critical for systematically exploring the structure-activity relationships of cyclosporin analogs and for producing the necessary internal standards for quantitative mass spectrometry assays. creative-peptides.comcpcscientific.com

These automated systems improve the efficiency, consistency, and precision of peptide synthesis, reducing the potential for human error. creative-peptides.com They can perform numerous reactions in parallel, on a micro-scale, which is ideal for screening large numbers of different peptide sequences. creative-peptides.comjpt.com This is particularly valuable for developing and optimizing isotope-labeled internal standards used in pharmacokinetic studies. jpt.com

On the analysis side, high-throughput techniques are equally important. The combination of stable isotope labeling with multiplexed mass spectrometry enables the simultaneous analysis of multiple samples, significantly increasing throughput. creative-peptides.comacs.org For example, methods like mTRAQ, which uses triplex stable isotope labels, allow for the relative quantification of peptides from three different samples in a single experiment. nih.gov This high-throughput analysis is essential for large-scale proteomics and metabolomics studies aimed at understanding the broad biological effects of compounds like cyclosporin.

Computational Design and Optimization of Deuterated Probes for Specific Research Questions

Computational modeling and design are becoming indispensable tools for the rational development of deuterated probes for specific biological investigations. researchgate.net By using computational techniques, researchers can predict how deuteration at specific positions within a molecule like cyclosporin will affect its properties, such as its binding affinity to target proteins or its metabolic stability. researchgate.netmdpi.com

These computational approaches can model the subtle changes in molecular vibrations and hydrogen bonding that result from replacing hydrogen with deuterium. mdpi.com This allows for the in-silico screening of numerous potential deuterated analogs, identifying the most promising candidates for synthesis and experimental testing. For example, computational studies have been used to show that selective deuteration can enhance the binding affinity of ligands to their receptors. researchgate.net

This predictive power significantly streamlines the research and development process, saving time and resources by focusing laboratory efforts on the most likely successful candidates. researchgate.net As computational methods become more sophisticated, they will play an increasingly important role in designing highly specific and effective deuterated probes to answer targeted research questions in cyclosporin pharmacology and beyond. The ultimate goal is to create probes that are finely tuned for specific applications, whether it's to enhance imaging signals, improve metabolic tracking, or increase the potency of a research compound. researchgate.net

Q & A

Q. What are the primary applications of Cyclosporin AM 9-d6 in experimental pharmacology, and how does its deuterated structure influence study design?

this compound, a deuterated analog of Cyclosporin A, is primarily used in pharmacokinetic and metabolic studies to enhance traceability in mass spectrometry. Its deuterium labeling reduces metabolic interference, improving signal resolution in isotopic tracing experiments. Researchers should design dose-response studies with controls to account for isotopic effects on binding affinity, particularly in immunosuppression or neuroprotection models .

Q. How should researchers validate the purity and stability of this compound in experimental setups?

Use high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) to confirm isotopic purity (>98%) and monitor degradation under storage conditions (e.g., −80°C in inert atmospheres). Include stability tests at varying pH levels and temperatures to simulate in vivo/in vitro environments .

Q. What are the recommended protocols for handling this compound to ensure experimental reproducibility?

Follow strict handling guidelines: use inert solvents (e.g., dimethyl sulfoxide) to prevent hydrolysis, avoid repeated freeze-thaw cycles, and validate stock concentrations spectrophotometrically. Document all procedures in line with FAIR (Findable, Accessible, Interoperable, Reusable) data principles to enable replication .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy in neuroprotection models be resolved?

Discrepancies often arise from variability in blood-brain barrier (BBB) permeability assays or inconsistent dosing regimens. Conduct a meta-analysis of existing studies, focusing on methodological differences (e.g., in vitro vs. in vivo BBB models). Use isotopic tracing to distinguish parent compounds from metabolites in target tissues and correlate findings with transcriptomic profiles of neuroprotective pathways .

Q. What advanced analytical techniques are critical for elucidating this compound’s interaction with efflux transporters like P-glycoprotein?

Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics. Combine with CRISPR-edited cell lines (e.g., Caco-2 lacking P-gp) to isolate transport mechanisms. Validate results using deuterium isotope effects (DIE) analysis to assess how isotopic substitution alters transporter affinity .

Q. How can researchers optimize experimental designs to address this compound’s off-target effects in immunomodulation studies?

Use multi-omics approaches (proteomics, metabolomics) to identify off-target pathways. Incorporate negative controls with non-deuterated Cyclosporin A and deuterated analogs of unrelated compounds. Apply machine learning algorithms to differentiate isotope-specific effects from batch variability .

Q. What strategies mitigate risks of cross-contamination in high-throughput screens involving this compound?

Implement robotic liquid handling systems with disposable tips and UV decontamination cycles. Validate assay plates using blank wells spiked with deuterium-free solvents. Perform periodic LC-MS checks on control samples to detect trace contamination .

Methodological Guidance

Q. How should literature reviews on this compound prioritize sources for hypothesis generation?

Focus on peer-reviewed studies using deuterated compounds in similar pharmacological contexts (e.g., calcineurin inhibition). Exclude non-validated platforms (e.g., ) and prioritize repositories like PubMed or institutional databases. Use citation mapping tools to identify seminal papers and conflicting findings .

Q. What criteria define robust statistical analysis for this compound dose-response studies?

Apply non-linear regression models (e.g., four-parameter logistic curves) to fit dose-response data. Report confidence intervals for EC50 values and use ANOVA with post-hoc corrections for multi-group comparisons. Include power analyses to justify sample sizes and reduce Type II errors .

Q. How can researchers ethically address this compound’s environmental impact in disposal protocols?

Follow institutional guidelines for hazardous waste, even if the compound is not classified as environmentally toxic. Incinerate at >1000°C to ensure complete deuterium dissociation. Document disposal methods in supplementary materials for regulatory transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.